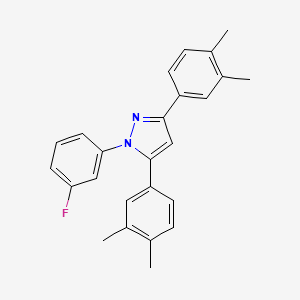![molecular formula C13H14F5N3O B10929368 1-butyl-3-methyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10929368.png)
1-butyl-3-methyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BUTYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a butyl group, a methyl group, and a pentafluoroethyl group attached to a pyrazolopyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-BUTYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, typically starting with the preparation of the pyrazolopyridine core. This core can be synthesized through a series of reactions involving the condensation of appropriate precursors under controlled conditions. The introduction of the butyl, methyl, and pentafluoroethyl groups is achieved through subsequent substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-BUTYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-BUTYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-BUTYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-BUTYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium tetrafluoroborate: This compound is also an ionic liquid with unique properties, used in various chemical reactions and applications.
1-Butyl-3-methylimidazolium acetate: Another ionic liquid with similar applications but different chemical properties due to the presence of the acetate group.
Benzene, 1-butyl-3-methyl-: A simpler aromatic compound with a butyl and methyl group attached to a benzene ring, used in different industrial applications.
The uniqueness of 1-BUTYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific structure and the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H14F5N3O |
|---|---|
Molecular Weight |
323.26 g/mol |
IUPAC Name |
1-butyl-3-methyl-4-(1,1,2,2,2-pentafluoroethyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C13H14F5N3O/c1-3-4-5-21-11-10(7(2)20-21)8(6-9(22)19-11)12(14,15)13(16,17)18/h6H,3-5H2,1-2H3,(H,19,22) |
InChI Key |
IAENOLWDUSOWMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=O)N2)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Oxo-2-(4-sulfamoylanilino)ethyl] 4-chloro-1-methylpyrazole-3-carboxylate](/img/structure/B10929286.png)
![Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]thiophene-2-carboxylate](/img/structure/B10929300.png)
![1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10929311.png)
![2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10929313.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10929328.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929335.png)
![1-ethyl-3-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10929336.png)
![N-(3-chloro-4-fluorophenyl)-3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10929339.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929354.png)
![5-[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10929355.png)
![(3Z)-3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10929359.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B10929362.png)
